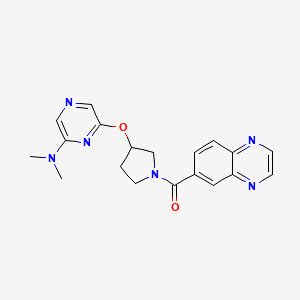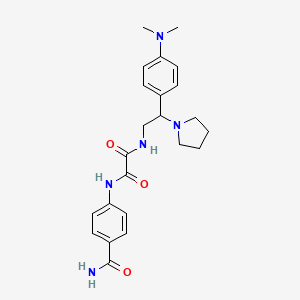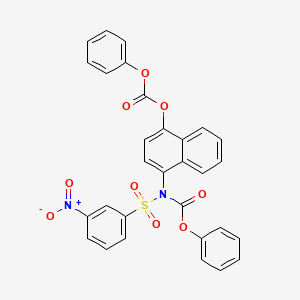![molecular formula C10H13N5O B2828964 2-amino-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol CAS No. 1092205-12-3](/img/structure/B2828964.png)
2-amino-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-amino-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol” is a phenolic compound with an amino group at the 2-position, a tetrazole group at the 4-position, and an isopropyl group attached to the tetrazole . Phenolic compounds are known for their antioxidant properties, and tetrazoles are often used in medicinal chemistry due to their bioisosteric similarity to carboxylic acids .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a [2+3] cycloaddition or substitution reaction . The amino group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenol ring, an amino group, a tetrazole ring, and an isopropyl group . The exact structure would depend on the positions of these groups on the phenol ring.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The phenolic OH group could participate in acid-base reactions, the amino group could undergo reactions typical of amines, and the tetrazole ring could participate in reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the polar OH and NH2 groups would likely make the compound somewhat soluble in water .Applications De Recherche Scientifique
Synthesis and Complex Formation
Research has explored the synthesis of mono- and bis-tetrazolato complexes with metals like Ni(II), Pt(II), and Cu(II) using aminoiminophenols, which are related to the chemical structure . These complexes were characterized by spectroscopic methods and X-ray diffraction analyses, highlighting their potential in creating finite 1D chains and 3D frameworks due to extensive hydrogen bonding (Mukhopadhyay et al., 2009).
Corrosion Inhibition
Studies on thiazole and thiadiazole derivatives, which share structural similarities with the compound of interest, have shown significant corrosion inhibition performances for iron metal. Quantum chemical parameters and molecular dynamics simulations were employed to predict these performances, demonstrating the potential of these compounds in protecting metal surfaces (Kaya et al., 2016).
Polymerization Catalysts
Research on lanthanide alkyl complexes bearing N,O multidentate ligands, related to the compound , has indicated their effectiveness as catalysts for the polymerization of rac-lactide to produce highly heterotactic polylactic acid (PLA). These findings suggest potential applications in the production of biodegradable plastics (Liu et al., 2007).
Antimicrobial Activities
Derivatives of 5-amino-2-hydroxybenzoic acid, structurally related to the compound of interest, have been synthesized and shown to possess significant antimicrobial activity against gram-positive and gram-negative bacteria as well as fungi. This underscores the potential of such compounds in developing new antimicrobial agents (Hussain et al., 2008).
Antioxidant and Various Biological Activities
Phenolic compounds like chlorogenic acid, which are structurally related to the compound , have been extensively studied for their antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. Such studies highlight the broad therapeutic potential of phenolic compounds in treating various disorders (Naveed et al., 2018).
Mécanisme D'action
Target of Action
The primary target of 2-amino-4-(2-isopropyl-2H-tetrazol-5-yl)phenol is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis .
Mode of Action
The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions . It forms multiple hydrogen bonds with amino acid residues in the active pockets of the protein, demonstrating encouraging binding energy . This interaction can lead to changes in the protein’s function, affecting the cellular processes it regulates.
Biochemical Pathways
Therefore, the compound’s interaction with this protein could potentially affect pathways related to inflammation, apoptosis, and cellular stress responses .
Pharmacokinetics
It’s mentioned that the compound obeys all five rules with good bioavailability , suggesting that it is well-absorbed and distributed within the body, metabolized efficiently, and excreted appropriately.
Result of Action
The compound has been screened for its antibacterial, anticancer, and anti-TB activities . It has shown significant cytotoxic effects, with IC50 values close to the standard drug . This suggests that the compound’s action results in the inhibition of cell growth or viability, which could be beneficial in the treatment of bacterial infections, cancer, and tuberculosis.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-(2-propan-2-yltetrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-6(2)15-13-10(12-14-15)7-3-4-9(16)8(11)5-7/h3-6,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSRDYUZSCDBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC(=C(C=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2828882.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2828887.png)
![Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828888.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2828889.png)




![4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2828895.png)
![5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione](/img/structure/B2828898.png)

![3-butyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828900.png)
![2-(4-Bromophenyl)-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2828904.png)